Cas no 1722-12-9 (2-Chloropyrimidine)
2-Chloropyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloropyrimidine
- 2-Chloro Pyridine
- 2-Chloropyrimide
- 2-Chloro
- 2-Chloro-4-deoxyuracil
- 2-chloro-pyrimidin
- 2-chloro-pyrimidine
- 2-Chloropyrimindine
- 2-choropyrimidine
- 2-Cl-pyrimidine
- 2CPY X HCL
- 2-pyrimidinyl chloride
- 2-pyrimidyl chloride
- chloro-pyrimidine
- pyrimidin-2-yl chloride
- PYRIMIDINE,2-CHLORO
- PYRIMIDINE, 2-CHLORO-
- chloropyrimidine
- 2-chloro pyrimidine
- UNCQVRBWJWWJBF-UHFFFAOYSA-N
- 2-chlorpyrimidin
- 2-Chloro-pyrimindine
- 2chloropyrimidine
- 2-chloropyrimidin
- 2-chloropyrirnidine
- NSC43544
- PubChem7040
- N-Ethanoyl-D-sphingosine
- 2-Chloro-1,3-diazine
- N-Ethanoyl-D -sphingosine
- KSC174O5T
- EBD27171
- STR00974
- BCP26378
- SBB054479
- STK803251
- BBL
- CS-W008600
- C1050
- NSC-43544
- AM803332
- EN300-20306
- InChI=1/C4H3ClN2/c5-4-6-2-1-3-7-4/h1-3
- 94EZW2WL9E
- Z104477694
- NSC 43544
- BB 0294772
- AKOS000120420
- 1722-12-9
- AC-2505
- AB00572
- BP-13180
- DTXSID70169214
- EINECS 217-020-2
- A15296
- MFCD00006060
- Q-101431
- SCHEMBL27503
- NS00025648
- FT-0604347
- 2-Chloropyrimidine, 95%
- Buspirone Intermediates
- DB-024385
- Chloropyrimidines
- Pyrimidine, 2chloro
- 2-Chloro-1,3-pyrimidine; NSC 43544; Pyrimidin-2-yl Chloride;
- DTXCID7091705
-
- MDL: MFCD00006060
- Inchi: 1S/C4H3ClN2/c5-4-6-2-1-3-7-4/h1-3H
- InChI Key: UNCQVRBWJWWJBF-UHFFFAOYSA-N
- SMILES: ClC1=NC=CC=N1
- BRN: 107171
Computed Properties
- Exact Mass: 113.99800
- Monoisotopic Mass: 113.998
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 51.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.3
- Topological Polar Surface Area: 25.8
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.2710 (rough estimate)
- Melting Point: 63.0 to 67.0 deg-C
- Boiling Point: 91°C/26mmHg(lit.)
- Flash Point: Fahrenheit: 208.4 ° f
Celsius: 98 ° c - Refractive Index: 1.5320 (estimate)
- Water Partition Coefficient: Slightly soluble in water. 33.3 mg soluble in 1 mL of alcohol.
- PSA: 25.78000
- LogP: 1.13000
- Sensitiveness: Moisture Sensitive
- Solubility: Soluble in water.
2-Chloropyrimidine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: S26-S37/39
- FLUKA BRAND F CODES:10-23
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/38
- Packing Group:III
- Safety Term:6.1(b)
- Packing Group:III
- Hazard Level:6.1(b)
2-Chloropyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1050-25g |
2-Chloropyrimidine |
1722-12-9 | 99.0%(GC) | 25g |
¥190.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C137A-100g |
2-Chloropyrimidine |
1722-12-9 | 98% | 100g |
¥250.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C137A-25g |
2-Chloropyrimidine |
1722-12-9 | 98% | 25g |
¥68.0 | 2022-05-30 | |
| AstaTech | 23019-25/G |
2-CHLOROPYRIMIDINE |
1722-12-9 | 95% | 25g |
$14 | 2023-09-18 | |
| AstaTech | 23019-100/G |
2-CHLOROPYRIMIDINE |
1722-12-9 | 95% | 100g |
$48 | 2023-09-18 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15394-10g |
2-Chloropyrimidine, 98% |
1722-12-9 | 98% | 10g |
¥772.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15394-25g |
2-Chloropyrimidine, 98% |
1722-12-9 | 98% | 25g |
¥1361.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15394-100g |
2-Chloropyrimidine, 98% |
1722-12-9 | 98% | 100g |
¥4515.00 | 2023-04-13 | |
| Alichem | A039000109-500g |
2-Chloropyrimidine |
1722-12-9 | 98% | 500g |
$192.16 | 2022-04-02 | |
| Alichem | A039000109-1000g |
2-Chloropyrimidine |
1722-12-9 | 98% | 1000g |
$345.92 | 2022-04-02 |
2-Chloropyrimidine Suppliers
2-Chloropyrimidine Related Literature
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Katie Walsh,Helen F. Sneddon,Christopher J. Moody RSC Adv. 2014 4 28072
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Angel García-Raso,Angel Terrón,Juan J. Fiol,Adela López-Zafra,Gemma Picó,Ezequiel M. Vázquez-López,Miquel Barceló-Oliver,Antonio Frontera CrystEngComm 2023 25 233
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Xiaoming Zhang,Qinqin Xia,Wanzhi Chen Dalton Trans. 2009 7045
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Angel García-Raso,Angel Terrón,Juan J. Fiol,Adela López-Zafra,Bárbara Massanet,Antonio Frontera,Miquel Barceló-Oliver New J. Chem. 2021 45 22053
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Lei Wang,Ning Liu,Bin Dai RSC Adv. 2015 5 82097
Additional information on 2-Chloropyrimidine
Introduction to 2-Chloropyrimidine (CAS No. 1722-12-9)
2-Chloropyrimidine, with the chemical formula C₅H₃ClN₂, is a heterocyclic organic compound belonging to the pyrimidine family. This compound is characterized by a six-membered aromatic ring containing two nitrogen atoms and a chlorine substituent at the 2-position. As a versatile intermediate in organic synthesis, 2-chloropyrimidine plays a pivotal role in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural and electronic properties make it an invaluable building block for constructing more complex molecules, particularly in medicinal chemistry.
The significance of 2-chloropyrimidine in modern chemical research cannot be overstated. Its chlorinated pyrimidine core serves as a reactive site for various nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This reactivity has been leveraged in numerous synthetic pathways, including the construction of antiviral and anticancer agents. Recent advancements in synthetic methodologies have further enhanced the utility of 2-chloropyrimidine, making it an indispensable tool for chemists working on drug discovery and development.
In the realm of pharmaceutical research, 2-chloropyrimidine has been extensively studied for its potential applications in treating various diseases. For instance, derivatives of this compound have shown promise as inhibitors of enzymes involved in viral replication. A notable example is its incorporation into nucleoside analogs that disrupt the life cycle of RNA viruses. These findings have been corroborated by recent clinical trials, which highlight the efficacy of such derivatives in preclinical models. The ability of 2-chloropyrimidine to serve as a scaffold for drug design underscores its importance in medicinal chemistry.
The agrochemical industry also benefits from the versatility of 2-chloropyrimidine. Its derivatives are employed as intermediates in synthesizing herbicides and pesticides that target specific metabolic pathways in weeds and pests. By modifying the substituents on the pyrimidine ring, chemists can fine-tune the biological activity of these compounds, leading to more effective and environmentally friendly solutions for crop protection. This adaptability has made 2-chloropyrimidine a cornerstone in sustainable agricultural practices.
From a synthetic chemistry perspective, 2-chloropyrimidine offers numerous advantages due to its reactivity and stability under various conditions. It can undergo cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the formation of carbon-carbon bonds essential for complex molecule construction. Additionally, its chloro group can be displaced by amines, alcohols, or thiols through nucleophilic aromatic substitution (SNAr), allowing for further functionalization. These reactions have been documented in recent literature as efficient strategies for constructing biologically active molecules.
The industrial production of 2-chloropyrimidine is typically achieved through chlorination processes involving pyrimidine precursors. These processes are optimized to ensure high yields and purity, making them economically viable for large-scale applications. Advances in catalytic systems have further improved the efficiency of these reactions, reducing waste and energy consumption. Such innovations align with global efforts to promote green chemistry principles.
In conclusion, 2-chloropyrimidine (CAS No. 1722-12-9) is a multifaceted compound with broad applications across multiple industries. Its role as a key intermediate in pharmaceuticals and agrochemicals underscores its importance in modern chemical research. The continued exploration of its synthetic potential promises to yield novel compounds with enhanced therapeutic and agricultural benefits. As research progresses, 2-chloropyrimidine will undoubtedly remain at the forefront of chemical innovation.
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